

NMR Characterization of Fmoc-Asu(OAII)-OH: A Comparative Guide

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Compound of Interest		
Compound Name:	Fmoc-Asu(OAII)-OH	
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For researchers, scientists, and drug development professionals utilizing non-standard amino acids, a thorough understanding of their analytical characterization is paramount. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) characterization of N-α-(9-fluorenylmethoxycarbonyl)-L-α-aminosuberic acid γ-allyl ester (**Fmoc-Asu(OAII)-OH**). Due to the limited availability of specific public data for this compound, this guide leverages data from structurally similar protected amino acids, namely Fmoc-Asp(OAII)-OH and Fmoc-Glu(OAII)-OH, to provide a predictive and comparative framework.

Comparative NMR Data Analysis

The NMR spectra of Fmoc-protected amino acids are characterized by distinct signals corresponding to the Fmoc group, the amino acid backbone, and the side-chain protecting group. While specific spectral data for **Fmoc-Asu(OAII)-OH** is not readily available in public databases, we can predict the expected chemical shifts by comparing with its shorter-chain homologues, Fmoc-Asp(OAII)-OH and Fmoc-Glu(OAII)-OH.

The 1 H NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl group between 7.2 and 7.8 ppm. The allyl group will exhibit signals for the vinyl protons in the range of 5.2 to 6.0 ppm and the methylene protons adjacent to the oxygen at approximately 4.5 ppm. The α -proton of the aminosuberic acid backbone would likely appear around 4.2-4.4 ppm.

The ¹³C NMR spectrum will display signals for the carbonyl carbons of the Fmoc, carboxylic acid, and ester groups between 170 and 176 ppm. The aromatic carbons of the Fmoc group



will resonate in the 120-145 ppm region. The characteristic signals for the allyl group will include the olefinic carbons at approximately 118 and 132 ppm and the methylene carbon at around 65 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Functional Group	Fmoc-Asu(OAII)- OH (Predicted)	Fmoc-Asp(OAII)- OH (Reference)	Fmoc-Glu(OAII)-OH (Reference)
Fmoc Aromatic-H	7.20 - 7.80	7.25 - 7.78	7.26 - 7.77
Allyl -CH=	5.85 - 6.00	5.80 - 5.95	5.82 - 5.98
Allyl =CH2	5.20 - 5.40	5.21 - 5.35	5.23 - 5.38
Allyl -OCH ₂ -	4.50 - 4.65	4.55 - 4.62	4.57 - 4.64
Fmoc -CH-CH ₂ -	4.15 - 4.50	4.20 - 4.45	4.22 - 4.48
Asu/Asp/Glu α-CH	4.20 - 4.40	4.50 - 4.70	4.30 - 4.50
Asu/Asp/Glu β-CH₂	2.70 - 2.90	2.80 - 3.10	1.90 - 2.20
Asu γ, δ, ε-CH ₂	1.30 - 1.90	-	2.20 - 2.50

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃



Functional Group	Fmoc-Asu(OAII)- OH (Predicted)	Fmoc-Asp(OAII)- OH (Reference)	Fmoc-Glu(OAII)-OH (Reference)
Carbonyls (Fmoc, COOH, Ester)	170 - 176	171 - 175	172 - 176
Fmoc Aromatic-C	120 - 144	120 - 144	120 - 144
Allyl -CH=	~132	~132	~132
Allyl =CH2	~118	~118	~118
Fmoc -CH-	~67	~67	~67
Allyl -OCH2-	~65	~65	~65
Fmoc -CH ₂ -	~47	~47	~47
Asu/Asp/Glu α-C	~53	~50	~54
Asu/Asp/Glu β-C	~37	~36	~30
Asu γ, δ, ε-C	25 - 32	-	~27

Experimental Protocols

A standard protocol for the NMR characterization of Fmoc-protected amino acids is outlined below.

1. Sample Preparation:

- Dissolve 5-10 mg of the Fmoc-amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Ensure the sample is fully dissolved to obtain a homogeneous solution.
- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Data Acquisition:[1]

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]



• ¹H NMR:

- Acquire the spectrum at room temperature.
- Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).[1]

13C NMR:

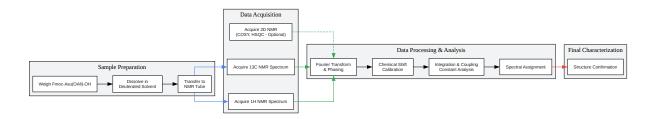
- Acquire the spectrum using a proton-decoupled pulse sequence.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).[1]
- 3. Data Processing and Analysis:
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- · Phase correct the resulting spectra.
- Calibrate the chemical shift scale using the internal standard.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the coupling patterns (multiplicities and coupling constants) to aid in structural assignment.

Workflow for NMR Characterization





The general workflow for the NMR characterization of a novel Fmoc-protected amino acid like **Fmoc-Asu(OAII)-OH** is depicted in the following diagram.



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Caption: Workflow for NMR characterization of **Fmoc-Asu(OAII)-OH**.

This guide provides a foundational understanding for the NMR characterization of **Fmoc-Asu(OAII)-OH**. Researchers can utilize the provided comparative data and experimental protocols as a starting point for their own analyses, adapting the procedures as necessary for their specific instrumentation and experimental conditions.

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References

• 1. scienceopen.com [scienceopen.com]



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